2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid
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Overview
Description
2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid is a chemical compound with the molecular formula C14H17FN2O5S It is known for its unique structural features, which include a piperidine ring substituted with a fluorophenylsulfonyl group and a glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced via a sulfonylation reaction using a fluorophenylsulfonyl chloride reagent.
Attachment of the Glycine Moiety: The final step involves coupling the glycine moiety to the piperidine ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}acetic acid can be compared with other similar compounds, such as:
N-({1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine: Similar structure but with a chlorine atom instead of fluorine.
N-({1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine: Similar structure but with a methyl group instead of fluorine.
N-({1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}carbonyl)glycine: Similar structure but with a nitro group instead of fluorine.
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c15-11-3-5-12(6-4-11)23(21,22)17-7-1-2-10(9-17)14(20)16-8-13(18)19/h3-6,10H,1-2,7-9H2,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVYRFAGRHDQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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